4-(Trifluoromethyl)phenyl butyrate is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which in turn is connected to a butyrate moiety. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique electronic properties imparted by the trifluoromethyl group.
4-(Trifluoromethyl)phenyl butyrate can be classified as an aromatic ester. It belongs to the family of compounds known for their potential applications in pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds valuable in drug design.
The synthesis of 4-(Trifluoromethyl)phenyl butyrate typically involves several steps, including the introduction of the trifluoromethyl group and the formation of the ester bond.
For example, a common method involves:
The molecular formula for 4-(Trifluoromethyl)phenyl butyrate is C12H11F3O2. Its structure includes:
The compound exhibits a three-dimensional structure that influences its reactivity and interaction with biological systems.
4-(Trifluoromethyl)phenyl butyrate can participate in various chemical reactions:
The mechanism of action for 4-(Trifluoromethyl)phenyl butyrate, particularly in biological contexts, often involves its interaction with specific enzymes or receptors. The trifluoromethyl group can enhance binding affinity due to increased hydrophobic interactions and electronic effects, potentially leading to altered pharmacokinetics.
For instance, in drug development, compounds with trifluoromethyl groups are often designed to improve metabolic stability and reduce clearance rates, which can enhance therapeutic efficacy.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to characterize this compound, providing insights into its structural features and purity levels.
4-(Trifluoromethyl)phenyl butyrate has potential applications in:
Butyrate derivatives, particularly aryl esters, constitute a critical pharmacological strategy to overcome the limitations of native butyrate, including its rapid hepatic metabolism, poor systemic bioavailability, and unfavorable organoleptic properties. 4-(Trifluoromethyl)phenyl butyrate shares significant structural homology with 4-phenylbutyrate (4-PBA), an FDA-approved drug for urea cycle disorders, differing only by the addition of the strongly electron-withdrawing trifluoromethyl group on the phenyl ring. This modification significantly alters the molecule’s electronic distribution, lipophilicity (cLogP ≈ 3.2), and steric bulk compared to 4-PBA (cLogP ≈ 1.8) or sodium butyrate (cLogP ≈ 0.6). Such properties potentially enhance membrane permeability and resistance to enzymatic hydrolysis [3] [6].
Therapeutic analogs like 4-PBA demonstrate dose-dependent pleiotropy relevant to understanding 4-(Trifluoromethyl)phenyl butyrate:
Table 1: Functional Comparison of Key Butyrate Structural Analogs [2] [3] [4]
Compound | Primary Structural Feature | Key Documented Mechanisms | Biological Contexts Studied |
---|---|---|---|
Sodium Butyrate | Straight-chain SCFA | HDAC inhibition; FFAR2/3 agonism; Energy substrate | Colonic epithelial homeostasis; Cancer |
4-Phenylbutyrate (4-PBA) | Phenyl group at carboxyl terminus | ER stress chaperone; HDAC inhibition; Mitochondrial biogenesis | Metabolic disease; Cancer; Urea disorders |
AR420626 | Synthetic small molecule | Selective FFAR3/GPR41 agonism | Epithelial barrier protection; Diabetes |
CATPB | Trifluoromethyl-phenyl derivative | FFA2 receptor antagonism | Metabolic inflammation; Cancer studies |
4-(Trifluoromethyl)phenyl butyrate | Para-trifluoromethyl phenyl ester | Theorized: Enhanced metabolic stability; Targeted HDAC inhibition; Mitochondrial modulation | Limited direct studies; Inferred from analogs |
Receptor-mediated signaling represents another critical facet. While butyrate activates Free Fatty Acid Receptors (FFAR2/GPR43, FFAR3/GPR41), 4-(Trifluoromethyl)phenyl butyrate’s bulky aromatic group likely precludes significant engagement with these receptors. This is supported by studies showing that selective FFAR3 agonists (e.g., AR420626) replicate butyrate’s mitochondrial-stabilizing effects in epithelia, whereas FFA2 antagonists (e.g., CATPB) show inconsistent activity in cancer models [2] [4]. Consequently, 4-(Trifluoromethyl)phenyl butyrate may exert effects primarily through receptor-independent pathways, such as intracellular HDAC inhibition or direct metabolic modulation, akin to 4-PBA’s actions in resolving ER stress and enhancing BCAA catabolism [3].
The gut epithelium constitutes a dynamic barrier whose integrity is perpetually challenged by commensal microbes and occasional pathobionts—commensal bacteria with opportunistic pathogenic potential. Adherent-Invasive Escherichia coli (AIEC), notably strain LF82, exemplifies a pathobiont linked to Crohn’s disease pathology. AIEC infection triggers profound mitochondrial network fragmentation in human colonic epithelial cells (e.g., T84 cell line, primary organoids) within 4–6 hours. This fission is mediated by Drp1 activation and subsequent loss of mitochondrial membrane potential (ΔΨm), culminating in increased epithelial permeability and bacterial translocation—a hallmark of inflammatory bowel disease (IBD) exacerbation [2].
Butyrate and its derivatives play a critical protective role against pathobiont-induced barrier dysfunction:
Beyond direct mitochondrial modulation, butyrate derivatives enhance barrier function through mucosal reinforcement. Butyrate induces Kruppel-like factor 4 (KLF4), driving goblet cell differentiation and mucin-2 (MUC2) production—key components of the protective mucus layer. This mechanism impedes pathobiont adhesion and access to the epithelium. Furthermore, butyrate stimulates the secretion of antimicrobial peptides (AMPs), including β-defensins and RegIIIγ, partly via GPR43-dependent pathways, providing a chemical barrier against invasive microbes [6]. These findings suggest that 4-(Trifluoromethyl)phenyl butyrate, leveraging enhanced stability, could potentially sustain localized concentrations sufficient for prolonged mucosal protection and pathobiont containment within the gut microenvironment.
Despite compelling evidence for butyrate and related compounds in mitochondrial regulation, significant mechanistic and translational gaps persist concerning synthetic derivatives like 4-(Trifluoromethyl)phenyl butyrate:
Dose-Response Complexity: The biphasic effects of butyrate analogs pose a major challenge. Physiological (low mM) concentrations of 4-PBA enhance mitochondrial function and biogenesis, while supraphysiological doses impair it [3]. For 4-(Trifluoromethyl)phenyl butyrate, rigorous dose-ranging studies are absent. Determining the therapeutic window where mitochondrial benefits (e.g., PGC-1α induction, fusion promotion) occur without inducing cytotoxic or HDAC-inhibitory effects is crucial. This requires assessment of OCR, ECAR (glycolysis), mitochondrial membrane potential, and network morphology (fission/fusion balance) across concentrations in relevant cell types (enterocytes, immune cells) [2] [3].
Cell-Type Specificity: Current data primarily derive from intestinal epithelial models (T84 cells, organoids) or myotubes. The effects on immune cell mitochondria—critical regulators of gut inflammation—are unexplored. Macrophages, dendritic cells, and T cells exhibit distinct mitochondrial dynamics and metabolic programs. Whether 4-(Trifluoromethyl)phenyl butyrate differentially modulates mitophagy, ROS signaling, or immunometabolism (e.g., itaconate production) in these cells remains unknown. Given the compound’s predicted lipophilicity, its cellular uptake kinetics and intracellular distribution likely differ from butyrate, potentially leading to unique immunomodulatory profiles [2] [6].
Microbiome-Metabolite Interdependence: Dysbiosis in IBD involves depletion of butyrogenic bacteria (e.g., Faecalibacterium prausnitzii, Roseburia spp.). This creates a double insult: loss of endogenous butyrate production and increased epithelial susceptibility to pathobionts. Synthetic butyrate analogs could compensate, but their impact on the residual microbiota’s metabolic output is uncharacterized. Does 4-(Trifluoromethyl)phenyl butyrate, or its hydrolysis products (trifluoromethylphenol, butyrate), selectively inhibit pathobiont growth (like phenylbutyrate reduces Salmonella burden) or alter the metabolic landscape (e.g., pH, SCFA ratios) in ways that indirectly influence epithelial mitochondrial function? Integrated in vitro gut microbiome-epithelium co-culture systems coupled with metabolomics are needed [2] [6] [8].
Table 2: Key Research Gaps in Mitochondrial Regulation by Butyrate Analogs [2] [3] [6]
Research Gap | Current Limitations | Recommended Approaches | Relevance to 4-(Trifluoromethyl)phenyl butyrate |
---|---|---|---|
Dose-Dependent Effects | Biphasic responses (beneficial vs. toxic) poorly mapped | High-content imaging of mitochondrial dynamics; Seahorse assays across concentration gradients; HDAC activity assays | Define therapeutic window for mitochondrial protection vs. risk of off-target cytotoxicity |
Cell-Type Specificity | Data confined largely to epithelial cells and myotubes | Mitochondrial functional assays in immune cells (macrophages, T cells); Metabolic flux analysis | Determine immunometabolic impact beyond epithelial barrier |
Microbiome-Metabolite Crosstalk | Impact of analogs on commensal microbial metabolism unknown | Gnotobiotic models; Metagenomics/metatranscriptomics with metabolite supplementation; Co-cultures | Assess ecological consequences and indirect epithelial effects |
Signaling Specificity | Role of FFAR3 vs. HDAC vs. other targets unresolved | CRISPR-Cas9 KO of FFAR3/HDACs; Use of selective agonists/antagonists (AR420626, CATPB) | Elucidate primary molecular targets and signaling hierarchy |
Structural Optimization | SAR for mitochondrial effects not established | Synthesis of focused libraries; In vitro screening for PGC-1α induction & OCR enhancement | Guide development of next-gen derivatives with optimized efficacy |
Addressing these gaps is imperative for rationally developing 4-(Trifluoromethyl)phenyl butyrate or its optimized derivatives as therapies targeting mitochondrial dysfunction in conditions like IBD, where epithelial bioenergetics are compromised.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0